![molecular formula C15H19ClN2O2 B2494701 2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride CAS No. 2138086-92-5](/img/structure/B2494701.png)
2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride is a chemical compound with the molecular formula C15H18N2O2·HCl. It is known for its unique structure, which includes a cyclohexyl ring substituted with a methylamino group and an isoindole-1,3-dione moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride typically involves the reaction of 4-(methylamino)cyclohexanone with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as triethylamine. The mixture is heated to reflux, allowing the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoindole derivatives.
科学的研究の応用
2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. For example, it has been shown to interact with dopamine receptors, potentially influencing neurotransmitter signaling pathways .
類似化合物との比較
Similar Compounds
- 2-[4-(Methylamino)cyclohexyl]isoindoline-1,3-dione
- 2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione
Uniqueness
2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and stability. Compared to similar compounds, it may exhibit distinct pharmacological properties and reactivity profiles .
特性
IUPAC Name |
2-[4-(methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2.ClH/c1-16-10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)15(17)19;/h2-5,10-11,16H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILAUWRJZXQCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N2C(=O)C3=CC=CC=C3C2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-N-[(7-oxo-6-azabicyclo[3.2.1]octan-5-yl)methyl]acetamide](/img/structure/B2494619.png)
![2-((2-chlorobenzyl)thio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2494620.png)
![2-(4-chlorophenoxy)-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2494625.png)
![5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B2494626.png)
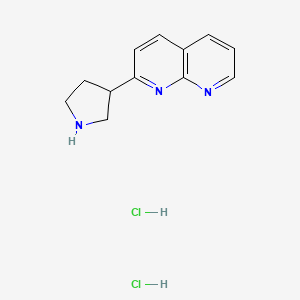
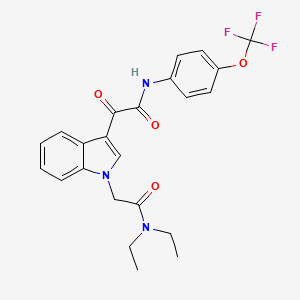
![2-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2494629.png)
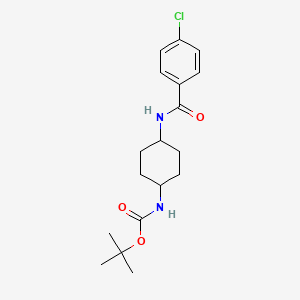
![4-(3-{1-[(Oxan-4-yl)carbamoyl]piperidin-4-yl}-2,5-dioxoimidazolidin-1-yl)benzoic acid](/img/structure/B2494631.png)
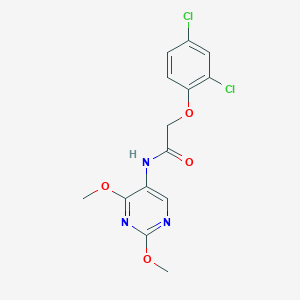
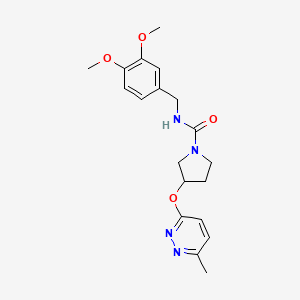
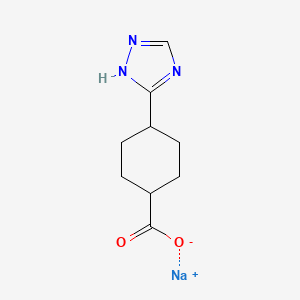
![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide](/img/structure/B2494636.png)
![4-chloro-N-(1-{4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2494639.png)
